molecular formula C6H11BrO B6284163 4-bromo-3,3-dimethylbutanal CAS No. 129415-94-7

4-bromo-3,3-dimethylbutanal

Cat. No.: B6284163
CAS No.: 129415-94-7
M. Wt: 179.05 g/mol
InChI Key: QFXWFFSHPAKFHV-UHFFFAOYSA-N
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Description

4-Bromo-3,3-dimethylbutanal is an organic compound belonging to the aldehyde family It is characterized by the presence of a bromine atom attached to the fourth carbon of a 3,3-dimethylbutanal structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3,3-dimethylbutanal typically involves the bromination of 3,3-dimethylbutanal. One common method is the reaction of 3,3-dimethylbutanal with bromine in the presence of a suitable solvent, such as carbon tetrachloride or chloroform, under controlled conditions. The reaction is usually carried out at low temperatures to prevent over-bromination and to ensure the selective formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters, such as temperature and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts, such as copper or palladium, can also enhance the efficiency of the bromination process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3,3-dimethylbutanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as sodium azide or sodium thiolate can be used to replace the bromine atom.

Major Products Formed

    Oxidation: 4-Bromo-3,3-dimethylbutanoic acid.

    Reduction: 4-Bromo-3,3-dimethylbutanol.

    Substitution: Products depend on the nucleophile used, such as 4-azido-3,3-dimethylbutanal or 4-thio-3,3-dimethylbutanal.

Scientific Research Applications

4-Bromo-3,3-dimethylbutanal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-3,3-dimethylbutanal involves its reactivity as an aldehyde and the presence of the bromine atom. The aldehyde group can participate in nucleophilic addition reactions, while the bromine atom can undergo nucleophilic substitution. These reactions are facilitated by the electron-withdrawing nature of the bromine atom, which increases the electrophilicity of the carbonyl carbon .

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethylbutanal: Lacks the bromine atom, resulting in different reactivity and applications.

    4-Chloro-3,3-dimethylbutanal: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.

    4-Fluoro-3,3-dimethylbutanal: Contains a fluorine atom, which significantly alters its reactivity compared to the brominated compound.

Uniqueness

4-Bromo-3,3-dimethylbutanal is unique due to the presence of the bromine atom, which imparts distinct chemical properties and reactivity. The bromine atom’s size and electronegativity influence the compound’s behavior in various chemical reactions, making it a valuable intermediate in organic synthesis and industrial applications .

Properties

IUPAC Name

4-bromo-3,3-dimethylbutanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO/c1-6(2,5-7)3-4-8/h4H,3,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFXWFFSHPAKFHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801310216
Record name 4-Bromo-3,3-dimethylbutanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801310216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129415-94-7
Record name 4-Bromo-3,3-dimethylbutanal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129415-94-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-3,3-dimethylbutanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801310216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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